molecular formula C54H99AlO6 B148223 Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate CAS No. 688-37-9

Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate

Cat. No.: B148223
CAS No.: 688-37-9
M. Wt: 871.3 g/mol
InChI Key: IKCOOALACZVGLI-UHFFFAOYSA-K
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Description

Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate is a complex organoaluminum compound It is characterized by the presence of aluminum atoms coordinated with octadec-9-enoate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate typically involves the reaction of aluminum alkoxides with octadec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation. The aluminum alkoxide is first prepared by reacting aluminum metal with an alcohol, followed by the addition of octadec-9-enoic acid. The reaction mixture is then heated to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can be reduced to form aluminum hydrides.

    Substitution: The octadec-9-enoate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or alcohols.

Major Products Formed

    Oxidation: Aluminum oxides and various organic by-products.

    Reduction: Aluminum hydrides and reduced organic compounds.

    Substitution: New organoaluminum compounds with different ligands.

Scientific Research Applications

Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including coatings and composites.

Mechanism of Action

The mechanism of action of Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate involves the coordination of aluminum atoms with ligands, which facilitates various chemical reactions. The aluminum center acts as a Lewis acid, accepting electron pairs from ligands and substrates. This property makes it an effective catalyst in many reactions, including polymerization and organic transformations.

Comparison with Similar Compounds

Similar Compounds

    Aluminum lactate: Another organoaluminum compound with different ligands.

    Aluminum tris(acetylacetonate): Known for its use as a catalyst and in materials science.

    Aluminum isopropoxide: Commonly used in organic synthesis and as a precursor for other aluminum compounds.

Uniqueness

Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in catalysis and materials science.

Properties

CAS No.

688-37-9

Molecular Formula

C54H99AlO6

Molecular Weight

871.3 g/mol

IUPAC Name

aluminum;octadec-9-enoate

InChI

InChI=1S/3C18H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3

InChI Key

IKCOOALACZVGLI-UHFFFAOYSA-K

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Al+3]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Al+3]

Color/Form

Yellowish white, viscous mass

Key on ui other cas no.

688-37-9

physical_description

Yellow-white solid;  Soluble in benzene, alcohol, and ether;  [Merck Index] Light silvery-white odorless solid;  Insoluble in water;  [MSDSonline]

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

Soluble in alcohol, benzene, ether, oil turpentine.
Insoluble in water.

Synonyms

9-Octadecenoic acid. (Z) aluminum salt

Origin of Product

United States

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